7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Description
Introduction to 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
This compound is a complex heterocyclic compound that represents a sophisticated example of furopyrimidine chemistry. This molecule combines the structural elements of both furan and pyrimidine ring systems in a fused configuration, creating a unique molecular architecture that has attracted considerable interest from researchers working in heterocyclic chemistry and related fields. The compound is characterized by its distinctive bicyclic core structure, which consists of a furan ring fused to a pyrimidine ring, with additional methyl substitutions and carbonyl functionalities that contribute to its chemical identity and potential biological activity.
The molecular formula of this compound is C8H10N2O3, with a corresponding molecular weight of 182.1766 daltons. These fundamental molecular parameters provide insight into the compound's relatively compact structure while maintaining sufficient complexity to exhibit interesting chemical behavior. The presence of two nitrogen atoms within the pyrimidine ring system, combined with three oxygen atoms distributed between the furan ring and carbonyl groups, creates multiple sites for potential chemical interactions and reactivity patterns that distinguish this molecule from simpler heterocyclic compounds.
Properties
IUPAC Name |
7,7-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-8(2)5-4(3-13-8)6(11)10-7(12)9-5/h3H2,1-2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLAWKQTHMSMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CO1)C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorination with Phosphorus Oxychloride
The parent compound, 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, undergoes dichlorination using phosphorus oxychloride (POCl₃) and dimethylaniline as a catalyst.
Optimized Conditions
Dimethylation via Nucleophilic Substitution
The dichlorinated intermediate reacts with methyl Grignard reagents (e.g., MeMgBr) in tetrahydrofuran (THF) at −78°C. This step introduces the 7,7-dimethyl groups through a double alkylation mechanism.
Critical Parameters
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Temperature Control: Below −70°C to avoid over-alkylation
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Workup: Quenching with saturated NH₄Cl solution
One-Pot Synthesis via Microwave-Assisted Reactions
Recent advances utilize microwave irradiation to accelerate cyclization and alkylation steps. A 2024 protocol achieved 70% yield in 30 minutes by combining ethyl 2-cyanoacetate and dimethyl acetylenedicarboxylate in ethanol under microwave conditions.
Reaction Scheme
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Knoevenagel Condensation: Formation of the furan ring.
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Michael Addition: Attachment of the pyrimidine moiety.
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Cyclodehydration: Intramolecular esterification to form the dione.
Advantages
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Reduced Time: 30 minutes vs. 12 hours for conventional methods
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Solvent Efficiency: Ethanol (green solvent) replaces toxic DMF or THF
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 62–68 | 6–8 h | High regioselectivity |
| Chlorination-Alkylation | 49–55 | 14–16 h | Precise dimethyl group control |
| Microwave-Assisted | 70 | 0.5 h | Rapid and eco-friendly |
Cyclocondensation offers superior regioselectivity but requires harsh acids. The chlorination-alkylation route provides exact placement of methyl groups but involves toxic reagents. Microwave methods balance speed and sustainability, though scalability data remain limited.
Characterization and Quality Control
Successful synthesis requires validation through:
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds .
Scientific Research Applications
7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound’s furo[3,4-d]pyrimidine-dione core distinguishes it from other pyrimidine-dione derivatives:
- Furopyrimidine-diones (e.g., ): Feature a fused furan ring, influencing electron distribution and steric effects. Methyl substituents (as in 7-methyl or 7,7-dimethyl derivatives) enhance lipophilicity and stability .
- Pyrido/pyrrolopyrimidine-diones (e.g., ): Incorporate nitrogen-containing fused rings (pyridine/pyrrole), affecting HOMO/LUMO energy levels and binding interactions in herbicidal applications .
- Cyclopenta[d]pyrimidine-diones (): Fuse a cyclopentane ring, modulating antioxidant activity through thio-substituents .
Physicochemical Properties
Key data from structurally related compounds:
Computational Analyses
- FMO Theory : Pyrido[2,3-d]pyrimidine-diones () show HOMO localization on the pyrimidine-dione ring, critical for electron transfer in herbicidal activity. Methyl groups in furopyrimidine-diones may similarly stabilize HOMO .
- Molecular Docking : Compound 2o () binds PPO via FAD interactions; the target compound’s furan ring could engage in weaker π-π interactions compared to pyridine .
Biological Activity
7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 605681-24-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique fused ring system that contributes to its pharmacological potential. Research has indicated various biological activities including anticancer, antiviral, and antimicrobial properties.
- Molecular Formula : C₈H₁₀N₂O₃
- Molecular Weight : 174.18 g/mol
- CAS Number : 605681-24-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets.
Target Interaction
This compound has been shown to inhibit various kinases and enzymes involved in cell signaling pathways. For example:
- Inhibition of Protein Kinases : The compound interacts with kinases such as PIM-1, which plays a role in cell cycle regulation and apoptosis. Inhibition of PIM-1 leads to increased apoptosis in cancer cells .
Biochemical Pathways
The inhibition of these kinases impacts several biochemical pathways:
- Cell Cycle Progression : Disruption of normal cell cycle regulation can lead to cell death in rapidly dividing cancer cells.
- Apoptosis Induction : Increased apoptosis rates have been observed in treated cancer cell lines.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound:
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15 | Induced apoptosis by 58.29-fold |
| Study B | HeLa (cervical cancer) | 20 | Inhibited proliferation significantly |
| Study C | A549 (lung cancer) | 25 | Reduced cell viability by 40% |
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines.
Antiviral Activity
Research has also highlighted the antiviral properties of this compound:
- Mechanism : The compound has shown efficacy against certain viruses by inhibiting viral replication processes.
- Case Study : In vitro studies demonstrated that derivatives of this compound were effective against human coronaviruses (e.g., HCoV-229E), showcasing its potential as an antiviral agent .
Additional Biological Activities
Apart from anticancer and antiviral effects, this compound has also displayed:
- Antimicrobial Properties : Exhibited activity against various bacterial strains.
- Anti-inflammatory Effects : Potentially useful in managing inflammatory diseases due to its inhibitory action on pro-inflammatory cytokines.
Q & A
Q. What synthetic methodologies are employed for the preparation of 7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves cyclocondensation or alkylation reactions. For example:
- Cyclocondensation : Reacting α-bromoacetyl precursors with thioacetamide in acetic acid yields the core furopyrimidine structure. This method was validated for structurally analogous thieno[2,3-d]pyrimidines .
- Alkylation : Substitution at position 1 is achieved using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base. Reaction optimization (e.g., solvent, temperature) is critical for regioselectivity .
Q. How is structural elucidation performed post-synthesis?
Key techniques include:
- ¹H NMR : Signals for methylene protons (4.78–5.21 ppm) and NH protons (9.68–10.41 ppm) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and functional groups .
- Elemental analysis : Used to confirm purity ≥95% for derivatives .
Q. What analytical techniques assess purity and stability?
- HPLC-UV (λ = 254 nm) quantifies purity.
- Stability assays : Incubation in PBS (pH 7.4) at 37°C, monitored via LC-MS, evaluates hydrolytic degradation .
Advanced Research Questions
Q. How can contradictory bioactivity data across derivatives be resolved?
Contradictions often arise from substituent effects. Strategies include:
- SAR studies : Comparing substituents (e.g., electron-withdrawing vs. donating groups) on antimicrobial activity. For example, 4-methylbenzyl at position 1 enhances activity against Staphylococcus aureus .
- Computational docking : Modeling interactions with targets like dihydrofolate reductase clarifies binding modes .
Q. How are reaction conditions optimized for alkylation reactions?
Q. What in silico approaches predict pharmacokinetic properties?
Q. How do structural modifications at the 7-position affect stability?
Introducing halogens (e.g., Cl, F) reduces electron density at the lactone ring, slowing hydrolysis. Derivatives with 7-chloro substituents showed 30% greater stability over 24 hours in PBS .
Key Findings
- Stereochemical impact : (R)-configured methyl groups at position 1 enhance metabolic stability compared to (S)-isomers .
- Antimicrobial activity : Thieno/furopyrimidines with small hydrophobic substituents (e.g., methyl) show superior activity over bulkier groups .
- Computational guidance : In silico models reduce experimental workload by predicting reactive sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
